molecular formula C12H12N2O5 B3012137 1-(2,5-Dimethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 352441-41-9

1-(2,5-Dimethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Numéro de catalogue: B3012137
Numéro CAS: 352441-41-9
Poids moléculaire: 264.237
Clé InChI: GKPKRZWRSHAXEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2,5-Dimethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 352441-41-9) is a high-purity chemical compound with a molecular formula of C12H12N2O5 and a molecular weight of 264.23 g/mol, offered for research and development purposes . This compound features a pyrimidine-2,4,6-trione scaffold, a structure of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities. While the specific biological data for this entity is proprietary, analogous pyrimidine-trione and related heterocyclic scaffolds are extensively investigated as core structures for developing novel therapeutic agents. For instance, pyrimidine-2,4-dione derivatives have been explored as potent and selective inhibitors of macrophage migration inhibitory factor (MIF2), a homologous cytokine that plays a key role in cancer cell proliferation, with studies showing suppression of non-small cell lung cancer cells in both 2D and 3D cultures . Furthermore, other fused pyrimidine systems, such as pyrimido[5,4-e][1,2,4]triazines, have demonstrated notable anticancer activity against human lung carcinoma (A549) cell lines . Researchers can utilize this For Research Use Only compound as a key intermediate or precursor for synthesizing more complex molecules, or as a building block in structure-activity relationship (SAR) studies aimed at discovering new agents for oncology, antimicrobial, and other therapeutic areas. The structure presents opportunities for further functionalization to explore its potential in inhibiting specific enzymatic targets or cellular pathways.

Propriétés

IUPAC Name

1-(2,5-dimethoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-18-7-3-4-9(19-2)8(5-7)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPKRZWRSHAXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677631
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Méthodes De Préparation

The synthesis of 1-(2,5-Dimethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and barbituric acid.

    Condensation Reaction: The 2,5-dimethoxybenzaldehyde undergoes a condensation reaction with barbituric acid in the presence of a base such as sodium ethoxide.

    Cyclization: The resulting intermediate undergoes cyclization to form the pyrimidine ring, yielding the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Analyse Des Réactions Chimiques

1-(2,5-Dimethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Reactions

1-(2,5-Dimethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exhibits various chemical reactivity:

  • Oxidation : Can be oxidized using potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions with lithium aluminum hydride yield reduced derivatives.
  • Hydrolysis : Can undergo hydrolysis under acidic or basic conditions.

These reactions allow for the exploration of numerous derivatives that may have distinct properties and applications.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Research into the biological activity of 1-(2,5-Dimethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has indicated potential antimicrobial and anticancer properties. Studies suggest that it may interact with specific molecular targets within biological systems:

  • Mechanism of Action : The compound can bind to enzymes or receptors, potentially altering their activity and leading to various biological effects.

Medicine

The compound is being investigated as a pharmaceutical intermediate in drug development. Its biological activities make it a candidate for further exploration in therapeutic applications.

Industry

In industrial applications, 1-(2,5-Dimethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is utilized in developing new materials with specific chemical properties. This includes its use in formulations that require precise chemical interactions.

Case Studies

Several case studies highlight the applications of 1-(2,5-Dimethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines.
  • Antimicrobial Properties : Research indicated that the compound showed promising activity against various bacterial strains.
  • Pharmaceutical Development : Investigations into its role as an intermediate have led to the formulation of novel drugs targeting specific diseases.

Mécanisme D'action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Antiproliferative Activity : Benzylidene derivatives (e.g., ) show potent activity against cancer cells, suggesting the target compound’s 4-bromophenyl group may enhance DNA intercalation or apoptosis induction .
  • CNS Effects : Small substituent changes (e.g., pentobarbital vs. DMBB) drastically alter activity (anesthetic to convulsant), emphasizing the target compound’s bulky substituents likely preclude CNS effects .
  • Synthetic Utility : Hydroxyl and indolyl substituents () enable further functionalization, whereas the target compound’s bromophenyl group may limit reactivity .

Physicochemical Properties

  • Acidity : 5,5-Diethylbarbituric acid (GA = 322 kcal/mol) is less acidic than unsubstituted pyrimidine trione (GA = 315 kcal/mol), indicating alkyl groups reduce acidity . The target compound’s electron-withdrawing bromophenyl group may further increase acidity.

Activité Biologique

1-(2,5-Dimethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a dimethoxyphenyl group and a pyrimidine trione core. The exploration of its biological properties is crucial for understanding its potential therapeutic applications.

Chemical Structure

The molecular formula of 1-(2,5-Dimethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is C18H16N2O6C_{18}H_{16}N_{2}O_{6} with a molecular weight of approximately 356.33 g/mol. Its InChIKey is FQOFXDNZBJTYSU-MDWZMJQESA-N, which aids in its identification in chemical databases .

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2,5-Dimethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exhibit significant anticancer properties. For instance:

  • Inhibition of Lung Cancer Cell Lines : Research on related pyrimidine derivatives has shown that they can inhibit the proliferation of various non-small cell lung cancer (NSCLC) cell lines such as A549 and PC-9. These compounds demonstrated selective cytotoxicity without affecting normal lung cells (BEAS-2B), indicating their potential as targeted cancer therapies .
  • Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, some derivatives have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR), which are critical in many cancers .

Neuroprotective Effects

Compounds derived from pyrimidines have also been investigated for their neuroprotective effects:

  • Dopamine Receptor Modulation : A study highlighted that certain pyrimidine derivatives act as selective D5 receptor partial agonists. These compounds were shown to enhance dopaminergic signaling without significant cytotoxicity at therapeutic concentrations. This suggests potential applications in treating neurological disorders where dopamine receptors play a pivotal role .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of pyrimidine derivatives against various cancer cell lines. Compound 16 (a close analogue) exhibited an IC50 value of 0.03 µM against A549 cells, significantly outperforming standard treatments. The study concluded that the structural modifications in these compounds could lead to enhanced anticancer activity .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective capabilities of pyrimidine derivatives in models of Alzheimer's disease. The compounds were assessed for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline. Compound 46 showed promising results with an IC50 value of 20.15 µM for AChE inhibition .

Data Table: Biological Activity Summary

Activity TypeCompoundCell Line/TargetIC50 Value (µM)Reference
AnticancerCompound 16A5490.03
AnticancerQ10BEAS-2BNot Toxic
NeuroprotectionCompound 46AChE20.15
D5 Receptor AgonistCompound 5jHEK293TNot specified

Q & A

Q. What are the standard synthetic routes for 1-(2,5-Dimethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, and how can purity be validated?

Methodological Answer: The synthesis typically involves condensation reactions under reflux conditions. For example, analogous pyrimidinetriones are synthesized by reacting substituted phenyl derivatives with barbituric acid precursors in glacial acetic acid, followed by purification via recrystallization (e.g., DMF/H₂O mixtures) . Purity validation requires elemental analysis (e.g., C, H, N content) and spectroscopic techniques (¹H/¹³C NMR). Discrepancies between calculated and found elemental values (e.g., ±0.5% for C/H/N) indicate impurities, necessitating column chromatography or HPLC .

Q. How can NMR spectroscopy be optimized to resolve structural ambiguities in pyrimidinetrione derivatives?

Methodological Answer: Use high-field NMR (500 MHz or higher) in deuterated solvents (e.g., CDCl₃) to enhance signal resolution. Assign peaks systematically: aromatic protons (δ 6.8–7.3 ppm), methoxy groups (δ 3.7–3.8 ppm), and pyrimidinetrione backbone protons (δ 4.0–4.2 ppm for CH₂ groups). For complex splitting patterns, 2D NMR (COSY, HSQC) is critical to confirm connectivity .

Q. What are the primary bioactivity assays for evaluating pyrimidinetrione derivatives in neurodegenerative research?

Methodological Answer: Mutant SOD1-dependent protein aggregation inhibition is a key assay. Prepare protein solutions (e.g., SOD1-G93A mutant) and monitor aggregation kinetics via turbidity measurements (OD 350 nm) or Thioflavin-T fluorescence. Calculate EC₅₀ values using dose-response curves (e.g., 0.1–100 µM test concentrations) .

Advanced Research Questions

Q. How can crystallographic data resolve conformational flexibility in pyrimidinetrione derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides definitive structural insights. For orthorhombic systems (space group P2₁2₁2₁), refine unit cell parameters (e.g., a = 9.253 Å, b = 13.179 Å, c = 13.360 Å) and analyze intermolecular interactions (e.g., hydrogen bonds between carbonyl groups and methoxy substituents) to assess rigidity .

Q. What experimental design strategies minimize variability in dose-response studies of pyrimidinetriones?

Methodological Answer: Use randomized block designs with split-split plots for multifactorial studies. For example, assign treatment concentrations (main plots), solvent controls (subplots), and time points (sub-subplots). Replicate experiments ≥4 times with technical triplicates to account for instrumental variability .

Q. How can discrepancies in elemental analysis data be addressed during compound characterization?

Methodological Answer: If observed C/H/N values deviate >0.3% from calculated values (e.g., compound 37: C found 69.98% vs. calc. 71.98%), verify synthesis conditions (e.g., incomplete reaction) and purity via HPLC (C18 column, acetonitrile/water gradient). Recrystallize or employ preparative TLC to isolate pure fractions .

Q. What computational methods complement experimental data for structure-activity relationship (SAR) studies?

Methodological Answer: Perform density functional theory (DFT) calculations to map electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., SOD1). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Data Contradiction Analysis

Q. How to interpret conflicting EC₅₀ values across pyrimidinetrione analogs?

Methodological Answer: Variability in EC₅₀ (e.g., 3.36 µM for compound 21 vs. >32 µM for compound 37) may arise from substituent effects. Conduct SAR studies by systematically modifying methoxy positions (para vs. meta) or alkyl chain length. Use ANOVA to confirm statistical significance (α = 0.05) and exclude outliers via Grubbs’ test .

Q. Why do solubility profiles vary among structurally similar pyrimidinetriones?

Methodological Answer: Solubility differences (e.g., water-insoluble vs. DMSO-soluble derivatives) stem from substituent polarity. Quantify logP values using shake-flask methods or HPLC retention times. Introduce hydrophilic groups (e.g., -OH, -NH₂) via post-synthetic modifications to enhance aqueous solubility .

Methodological Optimization

Q. How to optimize reaction yields for large-scale synthesis of pyrimidinetriones?

Methodological Answer: Scale-up requires solvent optimization (e.g., switch from acetic acid to ethanol for greener synthesis) and catalyst screening (e.g., p-toluenesulfonic acid for acid-catalyzed cyclization). Monitor reaction progress via TLC and employ flow chemistry for continuous production .

Q. What strategies improve reproducibility in crystallography studies of pyrimidinetriones?

Methodological Answer: Ensure slow evaporation of saturated solutions (e.g., acetone/hexane) to grow high-quality crystals. Use cryoprotectants (e.g., glycerol) during data collection to prevent radiation damage. Refine structures with SHELXL and validate with R-factors (<0.05 for Rint) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.